1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine
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Overview
Description
1-(7-Oxabicyclo[221]heptan-2-YL)cyclopropan-1-amine is a unique compound characterized by its bicyclic structure, which includes an oxabicycloheptane ring fused to a cyclopropane ring
Preparation Methods
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system, which can then be further functionalized to introduce the cyclopropane and amine groups. Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted amines .
Scientific Research Applications
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include reversible phosphorylation of serine and threonine residues, which play a crucial role in cellular signaling and regulation .
Comparison with Similar Compounds
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane ring but lacks the cyclopropane and amine groups.
2-Azabicyclo[2.2.1]heptane: This compound features a nitrogen atom in the bicyclic ring, offering different chemical properties and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds have variations in the substituents on the bicyclic ring, leading to diverse applications and properties
The uniqueness of this compound lies in its combination of the oxabicycloheptane ring with the cyclopropane and amine groups, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2 |
InChI Key |
DMAKMHPTNVVHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C3(CC3)N |
Origin of Product |
United States |
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